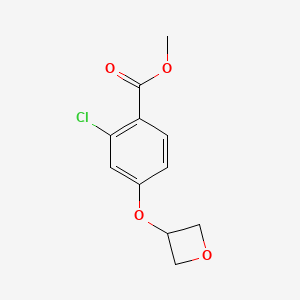

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate

説明

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and an oxetane ring connected via an ether linkage at the 4-position. This compound is synthesized via nucleophilic substitution, where 3-bromooxetane reacts with methyl 2-chloro-4-hydroxybenzoate in anhydrous dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K₂CO₃) . The product is isolated as a yellow oil, with structural confirmation provided by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . Its primary application lies in medicinal chemistry, serving as an intermediate for synthesizing bioactive molecules such as 2-chloro-4-(oxetan-3-yloxy)benzohydrazide, a potent inhibitor of Rho/myocardin-related transcription factors .

特性

分子式 |

C11H11ClO4 |

|---|---|

分子量 |

242.65 g/mol |

IUPAC名 |

methyl 2-chloro-4-(oxetan-3-yloxy)benzoate |

InChI |

InChI=1S/C11H11ClO4/c1-14-11(13)9-3-2-7(4-10(9)12)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 |

InChIキー |

VYERITIVROMWOX-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=C(C=C1)OC2COC2)Cl |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

2-クロロ-4-(オキセタン-3-イルオキシ)安息香酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。

求核置換: クロロ基は、アミン、チオール、アルコキシドなどの他の求核剤と置き換えることができます。

加水分解: エステル基を加水分解すると、対応するカルボン酸とメタノールが生成されます。

酸化と還元: この化合物は、酸化と還元反応に関与する可能性がありますが、具体的な条件と試薬は目的の変換によって異なります。

一般的な試薬と条件

求核置換: ジメチルスルホキシド (DMSO) やアセトニトリルなどの極性非プロトン性溶媒中のナトリウムメトキシド、ナトリウムエトキシド、または第一級アミンなどの試薬。

加水分解: 水溶液中の塩酸または水酸化ナトリウムを使用した酸性または塩基性条件。

酸化と還元: 過マンガン酸カリウムなどの酸化剤または水素化リチウムアルミニウムなどの還元剤。

生成される主要な生成物

求核置換: クロロ基をさまざまな官能基で置き換えた置換安息香酸エステル。

加水分解: 2-クロロ-4-(オキセタン-3-イルオキシ)安息香酸とメタノール。

酸化と還元: 使用される具体的な試薬と条件によって生成物が異なります。

科学研究への応用

2-クロロ-4-(オキセタン-3-イルオキシ)安息香酸メチルは、科学研究においていくつかの応用があります。

化学: 特に医薬品や農薬の開発における、より複雑な分子の合成における中間体として使用されます。

生物学: 抗菌活性や抗がん活性など、その潜在的な生物活性について研究されています。

医学: 特に有効な医薬品成分の前駆体として、創薬におけるその潜在的な使用について調査されています。

化学反応の分析

Types of Reactions

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups replacing the chloro group.

Hydrolysis: 2-chloro-4-(oxetan-3-yloxy)benzoic acid and methanol.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

科学的研究の応用

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

類似の化合物との比較

類似の化合物

2-クロロ-4-ヒドロキシ安息香酸メチル: 構造は似ていますが、オキセタン環がありません。

2-クロロ-4-メトキシ安息香酸メチル: 構造は似ていますが、オキセタン環の代わりにメトキシ基があります。

2-クロロ-4-(テトラヒドロフラン-3-イルオキシ)安息香酸メチル: 構造は似ていますが、オキセタン環の代わりにテトラヒドロフラン環があります。

独自性

2-クロロ-4-(オキセタン-3-イルオキシ)安息香酸メチルは、オキセタン環の存在によりユニークです。この環は、化学反応における化合物の挙動や生物学的標的との相互作用に影響を与える可能性のある、独自の化学的および生物学的特性を付与する可能性があります。オキセタン環は、その歪みと反応性で知られています。

類似化合物との比較

Methyl 2-Chloro-4-Cyclopropoxybenzoate

- Synthesis : Prepared via reaction of methyl 2-chloro-4-hydroxybenzoate with bromocyclopropane in DMSO and K₂CO₃, yielding 65% of a colorless oil .

- Key Differences : Replacing the oxetane group with a cyclopropoxy substituent reduces steric bulk but introduces a smaller, more strained three-membered ring. This may alter electronic properties and reactivity in downstream reactions.

Methyl 2-Chloro-5-Cyclopropylbenzoate

- Synthesis : Synthesized via Suzuki-Miyaura coupling of methyl 5-bromo-2-chlorobenzoate with cyclopropylboronic acid (Method G), achieving 83% yield as a yellow oil .

- Comparison: The cyclopropyl group at the 5-position (vs.

Benzoate Esters with Oxetane Substituents

N-(Substituted Phenyl)-2-[(Oxetan-3-yloxy)Methyl]Anilines

Compounds such as N-(4-fluorophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1g) and N-(4-bromophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1h) share the oxetane moiety but are aniline derivatives rather than esters. These compounds exhibit moderate yields (69–86%) and are characterized as yellow oils .

- Reactivity Contrast : Unlike this compound, these anilines undergo electrophilic aromatic substitution rather than ester hydrolysis or hydrazide formation.

General Alkyl Benzoate Esters

Methyl Benzoate and Derivatives

Simple alkyl benzoates (e.g., methyl, ethyl, butyl) are widely studied for their low toxicity and applications in cosmetics and pharmaceuticals .

- Toxicity Context : While this compound lacks explicit toxicity data, alkyl benzoates generally exhibit low acute toxicity (e.g., methyl benzoate LD₅₀ > 2,000 mg/kg in rats) .

Data Tables

Table 2: Reactivity in Downstream Reactions

Key Findings and Implications

Synthetic Efficiency : this compound demonstrates moderate-to-high utility in synthesizing hydrazide derivatives, though its cyclopropoxy analog achieves higher yields in similar reactions .

Steric and Electronic Effects : The oxetane group’s larger size and oxygen atom may enhance solubility and hydrogen-bonding capacity compared to cyclopropoxy substituents, influencing drug-likeness in medicinal chemistry.

Safety Profile : While specific toxicity data for this compound is lacking, its handling precautions align with general benzoate esters, which prioritize avoiding inhalation and dermal contact .

生物活性

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and herbicidal activities, as well as its structural characteristics that may influence these activities.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a chloro group and an oxetane ring. Its molecular formula is . The unique structural features of this compound suggest that it may interact with biological systems in various ways.

Biological Activity

1. Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial properties. This compound may function as an antimicrobial agent due to the presence of both aromatic and halogenated structures, which are known to enhance biological activity.

A comparative analysis of related compounds shows varying degrees of antimicrobial efficacy:

| Compound Name | Structure Highlights | Antimicrobial Activity |

|---|---|---|

| Methyl 2-chloro-4-methoxybenzoate | Contains a methoxy group | Moderate |

| Methyl 4-(oxetan-3-yloxy)benzoate | Lacks chlorine substitution | Low |

| Methyl 2-bromo-4-(oxetan-3-yloxy)benzoate | Contains bromine instead of chlorine | High |

The presence of the chloro group in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial effectiveness.

2. Herbicidal Activity

Research suggests that this compound may also exhibit herbicidal properties. Compounds with similar functional groups have been shown to inhibit plant growth by interfering with key biochemical pathways, such as photosynthesis and amino acid synthesis.

Case Studies and Research Findings

A study conducted on structurally related compounds demonstrated that modifications in halogen substitutions significantly influenced biological activity. For instance, the introduction of a bromine atom instead of chlorine resulted in enhanced reactivity and biological potency in certain cases.

Another investigation into the herbicidal effects of benzoate derivatives revealed that variations in side chains could modulate the degree of inhibition on target plant species. This suggests that this compound might be optimized for specific applications in agriculture.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:

- Disruption of Cell Membranes : The hydrophobic nature of the oxetane ring may facilitate incorporation into lipid bilayers, disrupting membrane integrity.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to cell death in microbes and plants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。